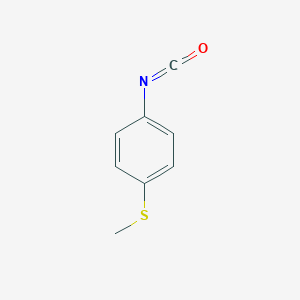

4-(Methylthio)phenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isocyanato-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKQBDZVEKZFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369843 | |

| Record name | 4-(Methylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-84-4 | |

| Record name | 4-(Methylthio)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylthio)phenyl isocyanate (CAS: 1632-84-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

This document provides a comprehensive technical overview of 4-(Methylthio)phenyl isocyanate, a versatile reagent in modern organic synthesis. Moving beyond a simple data sheet, this guide delves into the core principles of its synthesis, reactivity, and practical application, grounding theoretical concepts in established laboratory protocols. The narrative is structured to provide not just the "what" but the "why," reflecting an experienced, field-proven perspective on its use in research and development.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic isocyanate distinguished by a methylthio (-SCH₃) group at the para-position of the phenyl ring. This substitution pattern is critical, as it modulates the electronic properties and, consequently, the reactivity of the highly electrophilic isocyanate (-N=C=O) functional group. Its primary role in synthesis is as an efficient electrophile for introducing the 4-(methylthio)phenylcarbamoyl moiety into a target molecule.

Physicochemical Data Summary

For ease of reference, the key physical and chemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 1632-84-4 | [1][2] |

| Molecular Formula | C₈H₇NOS | [1][3] |

| Molecular Weight | 165.21 g/mol | [1][3] |

| Appearance | Colorless to pale yellow or orange liquid | [4] |

| Boiling Point | 117-118 °C at 8 mmHg | [1] |

| Density | 1.176 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.606 | [1] |

| Moisture Sensitivity | High; reacts with water | [4] |

Synthesis Methodologies: A Strategic Overview

The synthesis of aryl isocyanates is a well-established field of organic chemistry. For this compound, two primary, reliable synthetic strategies can be employed: the phosgenation of the corresponding aniline and the Curtius rearrangement of a carboxylic acid derivative. The choice between these routes often depends on the available starting materials, scale, and safety infrastructure.

Method A: Phosgenation of 4-(Methylthio)aniline

This is the most direct and industrially common route. It involves the reaction of 4-(methylthio)aniline with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).

Causality Behind the Method: The lone pair on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene (or its in-situ generated equivalent from triphosgene). A subsequent elimination of two molecules of HCl, often facilitated by a non-nucleophilic base or thermal conditions, yields the isocyanate. Using a phosgene equivalent like triphosgene is highly recommended in a laboratory setting to mitigate the extreme toxicity of phosgene gas.[5]

Exemplary Laboratory Protocol (Adapted from General Procedures):

-

Setup: In a fume hood, equip a three-necked, oven-dried flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Charge Reactor: Charge the flask with 4-(methylthio)aniline (1.0 eq) and a dry, inert solvent such as toluene (approx. 5 mL per gram of aniline).

-

Add Phosgene Source: Dissolve triphosgene (0.35-0.40 eq) in the same solvent and add it dropwise to the stirred aniline solution at room temperature.[6]

-

Reaction: The reaction is typically exothermic. After the initial reaction subsides, gently heat the mixture to reflux until the reaction is complete (monitor by TLC or IR spectroscopy for the disappearance of the amine and appearance of the -NCO peak).

-

Work-up: Cool the reaction mixture. If a hydrochloride salt precipitates, it can be filtered. Carefully concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield the final, pure isocyanate.[1]

Method B: The Curtius Rearrangement

This powerful transformation converts a carboxylic acid into a primary amine with the loss of one carbon, proceeding through an isocyanate intermediate.[7] This method is invaluable when the corresponding aniline is unavailable or difficult to prepare, but the carboxylic acid (i.e., 4-(methylthio)benzoic acid) is accessible.

Causality Behind the Method: The process begins by converting the carboxylic acid to an acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement: the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom as dinitrogen (N₂) is extruded.[7] This concerted mechanism ensures retention of configuration at the migrating group. The resulting isocyanate can be isolated or trapped in situ with a nucleophile.

Core Applications & Experimental Protocols

The primary application of this reagent is in the synthesis of urea and carbamate linkages, which are fundamental in drug discovery, agrochemicals, and polymer science.

Application 1: Synthesis of N,N'-Disubstituted Ureas

The reaction with a primary or secondary amine is rapid and typically quantitative, forming a stable urea bond. This reaction is a cornerstone of many synthetic campaigns, including the development of kinase inhibitors like Sorafenib. [8][9] Mechanism: The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the isocyanate's electrophilic carbon. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the final, stable urea product.

Protocol: Synthesis of a 1-Aryl-3-(4-(methylthio)phenyl)urea Derivative This protocol is adapted from established procedures for the synthesis of bioactive urea compounds. [8][9][10][11]

-

Reactant Preparation: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane (DCM), THF, or acetone) under a nitrogen atmosphere.

-

Isocyanate Addition: Dissolve this compound (1.0-1.1 eq) in the same solvent and add it dropwise to the stirred amine solution at room temperature.

-

Reaction Monitoring: The reaction is often complete within 2-4 hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Product Isolation:

-

If the urea product is insoluble in the reaction solvent, it will precipitate upon formation. The pure product can be collected by simple filtration, washed with a small amount of cold solvent, and dried.

-

If the product is soluble, the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Application 2: Synthesis of Carbamates (Urethanes)

The reaction with alcohols or phenols yields carbamates. This reaction is fundamental to polyurethane chemistry but is also used to form protecting groups or introduce specific functionalities in drug development. The reaction with alcohols is generally slower than with amines and often requires a catalyst.

Mechanism: Similar to the urea formation, the alcohol's oxygen atom acts as a nucleophile. The reaction can be significantly accelerated by basic catalysts (e.g., tertiary amines like DABCO or triethylamine) or organometallic catalysts (e.g., dibutyltin dilaurate), which activate either the alcohol or the isocyanate. [12] Protocol: Synthesis of an O-Aryl/Alkyl N-(4-(methylthio)phenyl)carbamate

-

Reactant Preparation: In an oven-dried flask under nitrogen, dissolve the alcohol or phenol (1.0 eq) and this compound (1.0 eq) in a dry, inert solvent like toluene or THF.

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst. For simple carbamate formation, a tertiary amine like triethylamine (1-5 mol%) is often sufficient.

-

Reaction Conditions: Heat the mixture to 50-80 °C and stir. Monitor the reaction by FT-IR, following the disappearance of the strong -NCO peak around 2260 cm⁻¹.

-

Work-up and Purification: Once the isocyanate has been consumed, cool the reaction mixture and remove the solvent in vacuo. The crude product can then be purified by recrystallization or column chromatography.

Analytical Characterization and Quality Control

Ensuring the purity of this compound and monitoring its reactions requires robust analytical methods.

Spectroscopic Characterization

-

FT-IR Spectroscopy: This is the most direct method for identifying the isocyanate group. A strong, sharp absorption band will be present in the range of 2250-2270 cm⁻¹ , corresponding to the asymmetric stretching vibration of the -N=C=O group. The absence of broad N-H or O-H bands above 3000 cm⁻¹ is indicative of a pure, unhydrolyzed sample. [13]* ¹H NMR Spectroscopy: The spectrum will be characteristic of a 1,4-disubstituted benzene ring. Expected signals include:

-

A singlet for the methylthio (-SCH₃) protons, typically around δ 2.4-2.5 ppm .

-

Two doublets in the aromatic region (approx. δ 7.0-7.5 ppm ), corresponding to the two sets of chemically non-equivalent aromatic protons.

-

-

¹³C NMR Spectroscopy: Key signals to confirm the structure include:

Chromatographic Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and tracking reaction kinetics. Due to the high reactivity of isocyanates, direct analysis can be challenging. A common and reliable method involves pre-column derivatization.

Exemplary HPLC-UV Method Protocol:

-

Sample Preparation (Derivatization): Quench a small aliquot of the reaction mixture or the neat isocyanate in a solution of a derivatizing agent, such as dibutylamine or 1-(2-pyridyl)piperazine, in an aprotic solvent like acetonitrile. The agent rapidly and quantitatively reacts with the isocyanate to form a stable urea derivative. [9]2. Chromatographic Conditions (General Guidance):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid).

-

Detection: UV detector set to a wavelength where the aromatic urea derivative strongly absorbs (e.g., 230-254 nm).

-

Analysis: The consumption of the isocyanate (as its derivative) and the formation of the product (or its derivative) can be quantified by integrating the respective peak areas.

-

Safety, Handling, and Storage

As with all isocyanates, this compound is a hazardous chemical that requires careful handling.

-

Hazards: It is harmful if inhaled, swallowed, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation and sensitization. [5]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a higher risk of aerosol generation, respiratory protection may be required.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area. It is highly sensitive to moisture, which leads to the formation of an insoluble and unreactive diarylurea and CO₂ gas, potentially causing pressure buildup in a sealed container.

-

Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite). Decontaminate the area with a solution of aqueous ammonia or sodium carbonate to react with any remaining isocyanate. Dispose of all waste in accordance with local, state, and federal regulations.

References

- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. I. Reactions of Aryl Isocyanates with Alcohols. Journal für Praktische Chemie.

- Briggs, A. D. (2002). An In-depth Technical Guide to the Synthesis of Benzoyl Isocyanate via the Curtius Rearrangement. BenchChem.

- Cai, H., et al. (2018). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. RSC Advances.

- Clarke, H. T., & Kirner, W. R. (1941).

- Dai, H., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)

- Dehel, F., et al. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Kumar, V., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry.

- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society.

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

- Patel, M. H., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.

- Scialdone, M. A. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.

- Singh, A. S., et al. (2019). An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Synthesis.

- Su, W., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron Letters.

- Tang, R., et al. (2017).

-

Georganics. (2011). SAFETY DATA SHEET: this compound. Retrieved from [Link]

- Zare, A., et al. (2017). Design, Synthesis and Biological Activities of (Thio)

- Zlotorowicz, A., et al. (2011). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Defence Research and Development Canada. (2002). 13C Solution NMR Spectra of Poly(ether)urethanes.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

- Babić, Ž., et al. (2012).

- Zare, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences.

Sources

- 1. This compound | 1632-84-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS: 1632-84-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound|lookchem [lookchem.com]

- 5. georganics.sk [georganics.sk]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. web.viu.ca [web.viu.ca]

- 8. web.viu.ca [web.viu.ca]

- 9. mdpi.com [mdpi.com]

- 10. Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. compoundchem.com [compoundchem.com]

- 12. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Synthesis of 4-(Methylthio)phenyl Isocyanate from 4-(Methylthio)aniline

This guide provides a detailed exploration of the synthetic conversion of 4-(methylthio)aniline to 4-(methylthio)phenyl isocyanate, a crucial intermediate in the development of novel therapeutic agents and specialized organic materials.[1][2] We will dissect the prevalent synthetic methodologies, emphasizing the underlying chemical principles, procedural nuances, and the rationale behind experimental design. This document is intended for researchers, chemists, and drug development professionals seeking a robust and field-proven understanding of this transformation.

Introduction and Strategic Overview

This compound is a highly reactive organic compound characterized by an isocyanate functional group (-N=C=O) attached to a phenyl ring bearing a methylthio (-SCH₃) substituent.[3] Its utility stems from the electrophilic nature of the isocyanate carbon, which readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity makes it an invaluable building block in the synthesis of ureas, carbamates, and other derivatives, some of which have shown potential as anticancer agents.[1][2]

The synthesis from its corresponding aniline precursor, 4-(methylthio)aniline, is the most direct route. However, the choice of methodology is critical and is governed by factors including laboratory safety infrastructure, scale, and desired purity. This guide will focus on two primary, reliable strategies: the industry-standard phosgenation approach using a safe phosgene equivalent (triphosgene) and a modern, phosgene-free alternative.

Physicochemical Properties of Key Reagents

A clear understanding of the physical properties of the starting material and the product is fundamental for proper handling, reaction monitoring, and purification.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point |

| 4-(Methylthio)aniline | 104-96-1 | C₇H₉NS | 139.22 | White to off-white crystalline solid | 259-260 °C |

| This compound | 1632-84-4 | C₈H₇NOS | 165.21 | Clear yellow to orange liquid | 117-118 °C @ 8 mmHg[2][4] |

Synthetic Strategy I: The Triphosgene-Mediated Phosgenation

The reaction of anilines with phosgene or its solid-state equivalent, triphosgene (bis(trichloromethyl) carbonate), is the most established and high-yielding method for isocyanate synthesis.[5] Triphosgene is preferred in a laboratory setting as it is a stable crystalline solid, offering significant handling advantages over highly toxic phosgene gas.[6]

Causality and Mechanism

Triphosgene acts as a precursor, decomposing in situ in the presence of a base or upon heating to generate three molecules of phosgene. The reaction proceeds through a step-wise mechanism:

-

Carbamoyl Chloride Formation : The aniline's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of phosgene, forming an N-phenylcarbamoyl chloride intermediate.

-

Dehydrochlorination : A base, typically an organic amine like triethylamine or an inorganic base like sodium bicarbonate, abstracts a proton from the nitrogen and eliminates a molecule of HCl. This elimination is the driving force for the formation of the isocyanate functional group.

The use of a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) is a highly effective, self-validating protocol. The aqueous base neutralizes the HCl generated, preventing it from protonating the starting aniline, which would render it unreactive.[7][8]

Visual Workflow: Triphosgene Synthesis

Caption: Biphasic synthesis of this compound using triphosgene.

Detailed Experimental Protocol (Triphosgene)

Safety Precaution: This reaction must be performed in a well-ventilated chemical fume hood. Triphosgene is toxic and corrosive. The isocyanate product is a lachrymator and respiratory irritant.[9] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Reaction Setup : To a 250 mL three-necked round-bottomed flask equipped with a mechanical stirrer and an addition funnel, add 4-(methylthio)aniline (5.0 g, 35.9 mmol), dichloromethane (DCM, 140 mL), and a saturated aqueous solution of sodium bicarbonate (140 mL).

-

Cooling : Cool the vigorously stirred biphasic mixture to 0 °C using an ice-water bath.

-

Reagent Addition : In a separate flask, dissolve triphosgene (4.26 g, 14.4 mmol, 0.4 equivalents) in 30 mL of DCM. Add this solution to the reaction mixture in a single portion.

-

Reaction Monitoring : Stir the mixture vigorously in the ice bath for 30 minutes. The reaction is typically rapid. Progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the N-H stretches of the aniline and the appearance of the strong, characteristic isocyanate stretch (~2260 cm⁻¹).

-

Work-up : Pour the reaction mixture into a separatory funnel. Collect the organic (bottom) layer.

-

Extraction : Extract the aqueous layer with three 20 mL portions of DCM to recover any residual product.

-

Drying and Concentration : Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil is purified by vacuum distillation to afford this compound as a clear yellow to orange liquid.[8]

Synthetic Strategy II: The Phosgene-Free DMAP/Boc₂O Method

Growing emphasis on green chemistry has spurred the development of phosgene-free routes to isocyanates. One of the most effective methods involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[10]

Causality and Mechanism

This reaction leverages the high reactivity of Boc₂O with DMAP.

-

Activated Intermediate Formation : DMAP attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.

-

Carbamate Formation : The starting aniline attacks the activated intermediate, forming a Boc-protected aniline (a carbamate).

-

Isocyanate Generation : Under specific conditions (low temperature, polar solvent), the carbamate intermediate can further react or decompose. The reaction is believed to proceed via an unstable carbamic-carbonic anhydride which, upon elimination of tert-butanol and carbon dioxide, yields the isocyanate.[11] Controlling the reaction conditions, particularly temperature, is critical to favor isocyanate formation over the simple N-Boc protected amine or urea byproducts.[11][12]

Detailed Experimental Protocol (Boc₂O/DMAP)

Safety Precaution: While this method avoids phosgene, the isocyanate product remains hazardous.[9] All operations should be conducted in a fume hood.

-

Reaction Setup : To a dried, 100 mL round-bottomed flask under a nitrogen atmosphere, add 4-(methylthio)aniline (1.39 g, 10.0 mmol) and anhydrous acetonitrile (MeCN, 40 mL).

-

Cooling : Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 3.27 g, 15.0 mmol, 1.5 equivalents) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 122 mg, 1.0 mmol, 0.1 equivalents).

-

Reaction Monitoring : Stir the reaction at 0 °C. The formation of the isocyanate can be monitored by IR spectroscopy. The reaction at low temperature is key to maximizing the yield of the isocyanate over potential side products like ureas.[11]

-

Work-up and Purification : Once the reaction is complete, the solvent is removed under reduced pressure. The work-up typically involves simple evaporation, as most byproducts (tert-butanol, CO₂) are volatile.[13] The crude product can then be purified by vacuum distillation or flash column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

The choice between the triphosgene and Boc₂O methods depends on a balance of efficiency, safety, and available resources.

| Parameter | Triphosgene Method | Boc₂O / DMAP Method | Rationale & Field Insights |

| Yield | Generally High (>90%) | Moderate to High (Variable) | The phosgenation route is exceptionally reliable and high-yielding for a wide range of anilines. The Boc₂O method's yield can be more substrate-dependent and sensitive to reaction conditions.[8][11] |

| Safety | High Hazard | Moderate Hazard | Triphosgene requires stringent handling protocols due to its toxicity. The Boc₂O method avoids highly toxic reagents, making it a "greener" and safer alternative, though the isocyanate product is still hazardous.[6] |

| Reaction Time | Fast (typically < 1 hour) | Variable (can be longer) | The biphasic triphosgene reaction is often complete within minutes. |

| Reagent Cost | Moderate | Higher | Boc₂O and DMAP are generally more expensive than triphosgene on a molar basis. |

| Work-up | Aqueous work-up required | Simpler, often evaporative | The need for phase separation and extraction adds steps to the triphosgene protocol. The Boc₂O method can have a more straightforward work-up.[13] |

Conclusion

The synthesis of this compound from 4-(methylthio)aniline is a well-defined transformation achievable through multiple robust protocols.

-

The triphosgene method remains the gold standard for high-yield, rapid, and scalable synthesis, provided the laboratory is equipped to handle hazardous reagents safely. Its self-validating biphasic nature makes it highly reproducible.

-

The phosgene-free Boc₂O/DMAP method offers a compelling alternative for laboratories where the use of phosgene equivalents is restricted. It represents a significant step forward in green chemistry, though it may require more careful optimization of reaction conditions to maximize yield and minimize byproduct formation.

The selection of the optimal synthetic route should be a deliberate decision based on a thorough assessment of project scale, timeline, budget, and, most importantly, the available safety infrastructure.

References

-

Ak-Ak, M., et al. (2012). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Beilstein Journal of Organic Chemistry, 8, 61-70. Available at: [Link]

-

LookChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... Retrieved January 9, 2026, from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved January 9, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 9, 2026, from [Link]

-

Rousseaux, G. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Retrieved January 9, 2026, from [Link]

-

Supporting Information for Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

- Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921).

- Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)

-

ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... Retrieved January 9, 2026, from [Link]

- Cen, Y. H. (1984). US Patent 4,477,389A: Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea.

- Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Results in Chemistry, 2, 100045.

- Ak-Ak, M., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-70.

- Knölker, H. J., & Braxmeier, T. (1996). Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols. Tetrahedron Letters, 37(33), 5861-5864.

- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.

- Ott, D. G. (1967). US Patent 3,341,564A: Process for converting primary amines to isothiocyanates.

- Oyamada, H., & Akiyama, T. (1992). US Patent 5,151,542A: Process for preparing di-tert.-butyl dicarbonate.

- Brotons-Rufes, A., et al. (2025). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025.

- Zhang, Y., et al. (2024).

- Shriner, R. L., & Cox, R. F. B. (1931). Isocyanic acid, p-nitrophenyl ester. Organic Syntheses, 11, 80.

- Wagner, W. M. (2004). US Patent 6,781,010B1: Non-phosgene route to the manufacture of organic isocyanates.

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 1632-84-4 [chemicalbook.com]

- 3. CAS 1632-84-4: this compound [cymitquimica.com]

- 4. This compound | CAS: 1632-84-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound - High purity | EN [georganics.sk]

- 10. Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(Methylthio)phenyl Isocyanate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Methylthio)phenyl isocyanate (CAS 1632-84-4), a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique bifunctional nature, featuring a reactive isocyanate group and a modifiable methylthio moiety, makes it a versatile building block. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering insights grounded in established chemical principles.

Molecular Structure and Key Spectroscopic Features

This compound possesses a simple yet informative molecular architecture that gives rise to a distinct spectroscopic fingerprint. The key structural components to consider are the para-substituted benzene ring, the methylthio (-SCH₃) group, and the isocyanate (-N=C=O) functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit two main signals: a singlet corresponding to the methyl protons of the thioether group and a set of multiplets for the aromatic protons.

-

Methyl Protons (-SCH₃): The three equivalent protons of the methyl group are deshielded by the adjacent sulfur atom. This results in a characteristic singlet in the upfield region of the spectrum, typically around δ 2.5 ppm . The singlet nature of this peak is due to the absence of any neighboring protons to couple with.

-

Aromatic Protons (C₆H₄): The four protons on the benzene ring are in a para-substituted pattern, which often leads to a complex splitting pattern that can appear as two distinct doublets or a multiplet. The protons ortho to the electron-withdrawing isocyanate group will be more deshielded and appear further downfield compared to the protons ortho to the electron-donating methylthio group. We can predict the approximate chemical shifts as follows:

-

Protons ortho to -NCO (H-2, H-6): These protons are expected to resonate in the range of δ 7.1 - 7.3 ppm .

-

Protons ortho to -SCH₃ (H-3, H-5): These protons are expected to appear slightly more upfield, in the range of δ 7.0 - 7.2 ppm .

-

The coupling between these adjacent aromatic protons will result in a characteristic doublet of doublets or an AA'BB' system, depending on the resolution of the instrument.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we anticipate signals for the methyl carbon, the four distinct aromatic carbons, and the highly deshielded isocyanate carbon.

-

Methyl Carbon (-SCH₃): This carbon will appear in the aliphatic region of the spectrum, at approximately δ 15-20 ppm .

-

Aromatic Carbons (C₆H₄):

-

C-4 (ipso-carbon attached to -SCH₃): This carbon is expected around δ 135-140 ppm .

-

C-1 (ipso-carbon attached to -NCO): This carbon will be in a similar region, around δ 130-135 ppm .

-

C-2, C-6 (ortho to -NCO): These carbons are predicted to be in the range of δ 125-130 ppm .

-

C-3, C-5 (ortho to -SCH₃): These carbons are expected around δ 128-132 ppm .

-

-

Isocyanate Carbon (-N=C=O): The carbon of the isocyanate group is significantly deshielded due to the adjacent electronegative nitrogen and oxygen atoms and will appear far downfield, typically in the range of δ 120-125 ppm .

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Methyl Protons | ~2.5 | Singlet | -SCH₃ |

| Aromatic Protons | ~7.0 - 7.3 | Multiplet | Ar-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| Methyl Carbon | ~15-20 | -SCH₃ | |

| Aromatic Carbons | ~125-140 | Ar-C | |

| Isocyanate Carbon | ~120-125 | -N=C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly powerful for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by an exceptionally strong and sharp absorption band characteristic of the isocyanate group.

-

Isocyanate (-N=C=O) Stretch: The most prominent feature in the IR spectrum is the asymmetric stretching vibration of the -N=C=O group. This absorption is typically observed in the region of 2250-2280 cm⁻¹ .[2] Its high intensity and characteristic position make it an excellent diagnostic tool for the presence of the isocyanate functionality.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹ .

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group (-SCH₃) will be observed just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ region.

-

Aromatic C=C Bending: The in-plane bending vibrations of the carbon-carbon bonds in the benzene ring usually give rise to one or more sharp bands in the 1400-1600 cm⁻¹ region.

-

C-S Stretch: The stretching vibration of the carbon-sulfur bond is generally weak and can be found in the fingerprint region, typically between 600-800 cm⁻¹ .

Table 2: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Very Strong, Sharp | -N=C=O Asymmetric Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1600, 1500 | Medium to Strong | Aromatic C=C Bending |

| ~700 | Weak | C-S Stretch |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Visualization of Key Spectroscopic Features

The following diagrams illustrate the molecular structure and the expected correlations in the NMR and IR spectra.

Caption: Molecular structure of this compound.

Caption: Key spectroscopic correlations for this compound.

Conclusion

The spectroscopic data of this compound are well-defined and provide a clear picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the methyl, aromatic, and isocyanate groups, while the IR spectrum offers a definitive signature for the highly reactive isocyanate functionality. This comprehensive spectroscopic analysis serves as a valuable reference for researchers and scientists working with this important chemical intermediate, enabling confident structural verification and facilitating its application in diverse synthetic endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]

-

IOSR Journal. (2018). Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. Retrieved from [Link]

Sources

4-(Methylthio)phenyl isocyanate safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 4-(Methylthio)phenyl isocyanate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for this compound (CAS No. 1632-84-4). As a highly reactive isocyanate, a thorough understanding and implementation of stringent safety measures are paramount to mitigate risks in a laboratory and development setting. This document synthesizes data from multiple safety data sheets (SDS) to offer a cohesive and practical guide grounded in established safety principles.

Compound Profile and Core Hazards

This compound is an organic compound featuring a reactive isocyanate functional group (-N=C=O) and a methylthio group (-S-CH3) on a phenyl ring.[1] It serves as a valuable intermediate in various organic synthetic transformations, including the preparation of novel compounds with potential therapeutic properties, such as anticancer agents.[2][3] However, the high reactivity of the isocyanate group, which makes it synthetically useful, is also the source of its significant health hazards.[1][4][5]

The primary hazards are associated with its acute toxicity, corrosive potential to skin and eyes, and its ability to act as a potent respiratory and skin sensitizer.[6] Isocyanates, as a class, are powerful irritants to the mucous membranes, and repeated exposure, even at low concentrations, can lead to sensitization, resulting in severe asthmatic reactions upon subsequent exposure.[6][7][8]

GHS Hazard Classification Summary

The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, indicating a broad range of potential health effects.

| Hazard Class | GHS Code | Description | Citations |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [9][10] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [9][10] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [9][10] |

| Skin Irritation | H315 | Causes skin irritation. | [9][10] |

| Serious Eye Damage | H318 / H319 | Causes serious eye damage / irritation. | [9][10] |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [11] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [9][10] |

The signal word associated with these classifications is "Danger" or "Warning" .[9][10]

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the most critical aspect of safely handling this compound. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes control methods. The most effective controls are at the top (Elimination/Substitution), and the least effective are at the bottom (PPE). In a research context where substitution is not feasible, a combination of engineering controls, administrative controls, and PPE is essential.

Caption: Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls: The First Line of Defense

-

Ventilation : All handling of this compound must be performed within a properly functioning chemical fume hood, using local exhaust ventilation, or a similar process enclosure to control airborne levels.[8][9]

-

Emergency Equipment : A safety shower and an eye wash station must be readily accessible in the immediate vicinity of where the chemical is handled.[9]

Personal Protective Equipment (PPE): The Essential Barrier

Even with robust engineering controls, a comprehensive PPE protocol is mandatory.

-

Eye and Face Protection : Wear chemical safety glasses or goggles.[9] For tasks with a higher risk of splashing, a full faceshield is required.

-

Skin Protection :

-

Gloves : Wear appropriate chemical-resistant gloves. Given the lack of specific glove recommendations in the SDS, selecting gloves (e.g., nitrile, neoprene) should be based on permeation and degradation data for isocyanates. Always inspect gloves before use and change them immediately if contaminated.

-

Clothing : A lab coat or other protective work clothing is necessary to prevent skin exposure.[9]

-

-

Respiratory Protection :

-

For routine operations within a fume hood, respiratory protection may not be necessary.

-

In cases of inadequate ventilation, during spill cleanup, or when airborne concentrations may exceed exposure limits, respiratory protection is mandatory.[9] A full-face respirator with a combination filter (e.g., type ABEK, suitable for organic vapors, inorganic gases, acid gases, and ammonia) is recommended. For higher concentrations, a supplied-air respirator is essential.[12]

-

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure all engineering controls are operational and all required PPE is donned correctly. Confirm the location of the nearest safety shower and eyewash station.

-

Dispensing : Handle as a liquid. Avoid all personal contact, including inhalation of vapors.[13] Do not breathe dust, fumes, gas, mist, vapors, or spray.[9][10]

-

During Use : Keep the container tightly closed when not in use. Avoid contact with moisture, as isocyanates react with water, which can lead to pressure buildup in sealed containers.[2][14][15]

-

Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling.[9][11] Do not eat, drink, or smoke in the work area.[7][11] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[7][11]

Storage Requirements

-

Keep containers tightly closed to prevent contact with moisture.[11] This compound is moisture-sensitive.[2][14]

-

Store away from incompatible materials such as strong acids, bases, alcohols, and amines.[12]

-

The material is a combustible liquid (Storage Class 10), so it should be kept away from heat, sparks, and open flames.[12]

Disposal

-

This material and its container must be disposed of as hazardous waste.[11]

-

Disposal must be carried out at an approved waste disposal plant in accordance with all local, state, and federal regulations.[11] Do not allow the product to enter drains.[9]

Emergency Procedures: A Systematic Response

A clear and rehearsed emergency plan is crucial. The following workflows and steps are based on compiled SDS recommendations.

Caption: Generalized Emergency Response Workflow for Exposure.

First-Aid Measures

-

Inhalation : Immediately remove the individual from exposure and move to fresh air.[9] If breathing is difficult, administer oxygen.[9] If the person is not breathing, provide artificial respiration.[9][14] Seek immediate medical attention.[9]

-

Skin Contact : Instantly wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[9][11][14] Seek medical aid, especially if irritation persists.[9][11]

-

Eye Contact : Immediately flush the eyes with large amounts of running water for at least 15 minutes, making sure to hold the eyelids open and away from the eye to ensure complete irrigation.[9][11][14] Remove contact lenses if present and easy to do so.[9][10] Seek immediate medical attention from an ophthalmologist.[9][16]

-

Ingestion : Wash out the mouth with water.[9] Call a poison center or physician if you feel unwell.[9][10] Do not induce vomiting.

Fire-Fighting Protocol

-

Suitable Extinguishing Agents : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[9]

-

Hazardous Combustion Products : During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides (NOx) and carbon monoxide.[9][13][16]

Accidental Release and Spill Cleanup

-

Evacuate : Clear all personnel from the area and move upwind of the spill.[13]

-

Ventilate : Ensure adequate ventilation in the spill area.

-

Control : Eliminate all ignition sources.

-

Protect : Do not handle the spill without wearing the full PPE described in Section 2. Avoid breathing vapors.[9]

-

Contain : Prevent the spill from entering drains or waterways.[9]

-

Neutralize & Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[13] For isocyanates, a liquid decontaminant can be used. A common formulation consists of sodium carbonate (5-10%) and liquid surfactant (0.2-2%) in water.[13]

-

Collect : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[13]

-

Decontaminate : Wash the spill site after material pickup is complete.[9]

Physical and Chemical Properties

| Property | Value | Citations |

| Chemical Formula | C₈H₇NOS | [2][3][9] |

| Molecular Weight | 165.21 g/mol | [2][3][9] |

| Appearance | Clear yellowish to orange liquid | [2][9] |

| Boiling Point | 117-118 °C at 8 mmHg251.2 °C at 760 mmHg | [3][9][2] |

| Density | ~1.176 g/mL at 25 °C | [3] |

| Flash Point | 104 °C / 219.2 °F (closed cup) | |

| Refractive Index | n20/D 1.606 | [2][3] |

| Sensitivity | Moisture Sensitive | [2][14] |

Transportation

This compound is classified as a Dangerous Good for transport.[17]

References

-

This compound Safety Data Sheet. Georganics. [Link]

-

This compound. LookChem. [Link]

-

This compound - High purity. Georganics. [Link]

-

SAFETY DATA SHEET - 3-(Methylthio)phenyl isocyanate. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET - Polyurethane Prepolymer. Covestro. [Link]

-

This compound. PubChem - NIH. [Link]

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

-

Isocyanates. NIOSH - CDC Archive. [Link]

-

PHENYL ISOCYANATE HAZARD SUMMARY. NJ.gov. [Link]

-

Methyl isocyanate - NIOSH Pocket Guide. CDC. [Link]

-

Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]

-

Phenyl isocyanate Product Safety Summary. Lanxess. [Link]

-

Methyl Isocyanate Medical Management Guidelines. CDC. [Link]

-

Methyl Isocyanate Fact Sheet. EPA. [Link]

Sources

- 1. CAS 1632-84-4: this compound [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 1632-84-4 [chemicalbook.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Isocyanates | NIOSH | CDC [archive.cdc.gov]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. georganics.sk [georganics.sk]

- 10. This compound - High purity | EN [georganics.sk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. lanxess.com [lanxess.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. icheme.org [icheme.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. scbt.com [scbt.com]

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 4-(Methylthio)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the reactivity of the isocyanate group in 4-(methylthio)phenyl isocyanate. Moving beyond general principles, this document delves into the nuanced electronic effects of the para-methylthio substituent, offering a quantitative and mechanistic understanding to inform its application in synthetic chemistry, drug discovery, and materials science.

Introduction: The Unique Profile of this compound

This compound is an aromatic isocyanate that presents a unique combination of electronic properties. The isocyanate group is a highly electrophilic moiety, readily undergoing nucleophilic attack. The reactivity of this functional group is significantly modulated by the substituent on the phenyl ring. The methylthio (-SCH₃) group at the para-position exerts a distinct electronic influence that differentiates this molecule from other substituted phenyl isocyanates, making it a valuable reagent in specialized applications. This guide will explore the fundamental principles governing its reactivity and provide practical insights for its use in the laboratory.

Electronic Influence of the para-Methylthio Group

The reactivity of the isocyanate group is dictated by the electrophilicity of its central carbon atom. Substituents on the phenyl ring that are electron-withdrawing increase this electrophilicity and thus accelerate the rate of nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

The electronic effect of a substituent can be quantified by its Hammett constant (σ). For the para-methylthio group, the Hammett constant (σₚ) is approximately 0.00. This value suggests that the methylthio group has a relatively neutral overall electronic effect, with a subtle interplay of opposing inductive and resonance effects.

-

Inductive Effect (-I): The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

-

Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, which is an electron-donating effect.

The near-zero Hammett constant indicates that these two effects largely cancel each other out. This positions this compound in a unique place within the spectrum of substituted phenyl isocyanates, with a reactivity that is not significantly enhanced or diminished compared to unsubstituted phenyl isocyanate. This balanced reactivity can be advantageous in synthetic strategies where fine-tuning of reactivity is desired.

Comparative Reactivity

To illustrate the position of this compound within the broader family of aryl isocyanates, the following table presents the Hammett constants for various para-substituents.

| Substituent | Hammett Constant (σₚ) | Expected Effect on Reactivity |

| -NO₂ | +0.78 | Strongly Activating |

| -Cl | +0.23 | Moderately Activating |

| -H | 0.00 | Neutral |

| -SCH₃ | 0.00 | Neutral |

| -OCH₃ | -0.27 | Moderately Deactivating |

| -N(CH₃)₂ | -0.83 | Strongly Deactivating |

This table highlights that while groups like nitro (-NO₂) strongly accelerate reactions and groups like methoxy (-OCH₃) retard them, the methylthio (-SCH₃) group imparts a more baseline level of reactivity.

Key Reactions of the Isocyanate Group

The primary reactions of this compound involve the nucleophilic addition to the cumulene system of the isocyanate group.

Reaction with Alcohols: Synthesis of Carbamates

The reaction of this compound with alcohols is a cornerstone of its chemistry, leading to the formation of N-aryl carbamates (urethanes). This reaction is of significant importance in the synthesis of pharmaceuticals and polyurethanes.[1]

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. This is often a concerted process, though it can be catalyzed by both acids and bases.[2]

Caption: Mechanism of Carbamate Formation.

Reaction with Amines: Synthesis of Ureas

The reaction with primary or secondary amines is typically faster than with alcohols and yields N,N'-disubstituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules, including analogues of the anticancer drug sorafenib.[3][4]

Reaction Mechanism:

The highly nucleophilic nitrogen of the amine readily attacks the isocyanate carbon, followed by a rapid proton transfer to form the stable urea linkage.

Caption: Mechanism of Urea Formation.

Reaction with Thiols: Synthesis of Thiocarbamates

This compound also reacts with thiols to form thiocarbamates. This reaction is generally slower than the corresponding reactions with alcohols and amines and often requires catalysis.

Applications in Drug Discovery and Agrochemicals

The this compound moiety is a valuable building block in the synthesis of various bioactive molecules.

Drug Discovery: Sorafenib Analogues

Sorafenib is a multi-kinase inhibitor used in the treatment of certain cancers. Its structure features a urea linkage, which is often formed by the reaction of an amine with an isocyanate. The synthesis of sorafenib analogues frequently involves the use of substituted phenyl isocyanates to probe structure-activity relationships.[3][5] While not a direct component of sorafenib, this compound can be used to synthesize analogues where the trifluoromethyl group is replaced by a methylthio group, allowing researchers to investigate the impact of this substitution on kinase inhibition and overall pharmacological profile.

Agrochemicals

Aryl isocyanates are precursors to a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[5] The carbamate and urea linkages formed from isocyanates are common in these molecules. The methylthio group can influence the biological activity and physicochemical properties of the final product, such as its lipophilicity and metabolic stability, which are critical factors in the design of effective and environmentally compatible agrochemicals.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of representative derivatives of this compound.

Synthesis of Ethyl N-[4-(methylthio)phenyl]carbamate

This protocol details the synthesis of a carbamate from this compound and ethanol.

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous toluene

-

Triethylamine (catalyst, optional)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry, inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add anhydrous ethanol (1.1 eq) to the solution.

-

If desired, add a catalytic amount of triethylamine (e.g., 0.05 eq).

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2270 cm⁻¹).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: Workflow for Carbamate Synthesis.

Synthesis of 1-(4-(Methylthio)phenyl)-3-phenylurea

This protocol describes the synthesis of a diaryl urea from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere

Procedure:

-

In a dry, inert atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the aniline solution at room temperature with vigorous stirring.

-

A precipitate of the urea product will likely form upon addition.

-

Continue stirring at room temperature for 1-2 hours to ensure complete reaction.

-

Monitor the reaction by TLC.

-

Collect the solid product by filtration.

-

Wash the solid with cold DCM to remove any unreacted starting materials.

-

Dry the product under vacuum.

Conclusion

This compound is a versatile reagent with a well-defined reactivity profile. The neutral electronic effect of the para-methylthio group provides a predictable level of reactivity for the isocyanate moiety, making it a valuable tool for synthetic chemists. Its utility in the construction of carbamate and urea linkages has been demonstrated in the synthesis of biologically active molecules and provides a foundation for its further exploration in drug discovery, agrochemicals, and polymer science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

Harnessing the Potential of 4-(Methylthio)phenyl Isocyanate: A Versatile Reagent for Modern Research

An In-Depth Technical Guide

Abstract

4-(Methylthio)phenyl isocyanate is a specialized aromatic isocyanate that is gaining traction as a pivotal building block in diverse research fields, most notably in medicinal chemistry and advanced organic synthesis. Its unique molecular architecture, featuring a highly reactive isocyanate moiety and a modulating methylthio group, offers chemists fine control over synthetic outcomes. The methylthio substituent, positioned para to the isocyanate, imparts specific electronic properties that influence reactivity and confer desirable characteristics to the resulting derivatives. This guide provides an in-depth exploration of the core applications of this compound, focusing on its role in the synthesis of bioactive urea, carbamate, and thiocarbamate derivatives. We will delve into reaction mechanisms, provide field-tested experimental protocols, and discuss the causal logic behind procedural choices, equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile reagent in their work.

Core Concepts: Understanding the Reagent

This compound (CAS 1632-84-4) is an organic compound characterized by an isocyanate functional group (-N=C=O) and a methylthio group (-SCH₃) attached to a phenyl ring.[1] It typically presents as a clear yellow to orange liquid and is sensitive to moisture.[2][3] The true value of this reagent lies in the interplay between its two key functional components.

1.1. The Isocyanate Group: A Hub of Reactivity

The isocyanate group is intrinsically electrophilic. The central carbon atom is bonded to two highly electronegative atoms (nitrogen and oxygen), rendering it susceptible to nucleophilic attack. This high reactivity is the cornerstone of its versatility, allowing it to readily form stable covalent bonds with a wide array of nucleophiles, including amines, alcohols, and thiols.[4]

1.2. The Methylthio Substituent: A Subtle Modulator

Positioned at the para-position, the methylthio (-SCH₃) group exerts a nuanced electronic influence on the phenyl ring and, consequently, on the reactivity of the isocyanate group. It acts as a weak electron-donating group through resonance while being weakly deactivating through induction.[4] This balanced electronic nature provides a distinct advantage over isocyanates with strongly activating or deactivating groups, allowing for more controlled and predictable reactions. This modulation is critical for synthesizing complex molecules where fine-tuning reactivity is paramount.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 1632-84-4 | |

| Molecular Formula | C₈H₇NOS | [5] |

| Molecular Weight | 165.21 g/mol | |

| Appearance | Clear yellow to orange liquid | [2] |

| Boiling Point | 117-118 °C at 8 mmHg | |

| Density | 1.176 g/mL at 25 °C | |

| Refractive Index | n20/D 1.606 | |

| Sensitivity | Moisture Sensitive | [3] |

Application in Medicinal Chemistry: Crafting Bioactive Molecules

The formation of the urea linkage (-NH-C(O)-NH-) is a cornerstone of modern medicinal chemistry. Many small-molecule drugs, particularly kinase inhibitors, utilize this moiety to form critical hydrogen bonds with protein targets.[6][7] this compound is an exemplary reagent for introducing a substituted phenylurea scaffold into drug candidates.

Synthesis of Diaryl Urea Derivatives

The reaction of this compound with a primary or secondary amine yields a diaryl urea derivative. This reaction is typically rapid and high-yielding. The resulting urea moiety is a robust hydrogen bond donor and acceptor, capable of anchoring a molecule within a protein's binding site. The methylthio-substituted phenyl ring can then occupy a hydrophobic pocket or be further functionalized.

A prime example is the synthesis of analogs of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[6] The core of Sorafenib is a diaryl urea structure. By replacing one of the aromatic rings with the 4-(methylthio)phenyl group, researchers can systematically probe structure-activity relationships (SAR), exploring how modifications affect potency, selectivity, and pharmacokinetic properties.

Caption: General reaction scheme for urea synthesis.

Experimental Protocol: General Procedure for Synthesis of N,N'-Disubstituted Ureas

This protocol provides a robust framework for the synthesis of urea derivatives using this compound.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.0 - 1.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and stir bar

-

Round-bottom flask and condenser

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a nitrogen atmosphere.

-

Reagent Preparation: Dissolve the amine (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Initiation: To the stirring amine solution, add this compound (1.0 eq) dropwise via syringe at room temperature. Expert Insight: Adding the isocyanate slowly prevents localized heating and potential side reactions. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Work-up:

-

If the product precipitates from the reaction mixture, it can be isolated by simple filtration. Wash the solid with cold DCM or diethyl ether to remove any unreacted starting material.

-

If the product is soluble, concentrate the reaction mixture under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Broader Synthetic Applications: Beyond Ureas

The utility of this compound extends to the synthesis of other important functional groups, namely carbamates and thiocarbamates.

Carbamate Synthesis

The reaction with alcohols or phenols in the presence of a base catalyst (like triethylamine or DABCO) yields carbamates (urethanes). Carbamates are prevalent in pharmaceuticals and also serve as key protecting groups for amines in multi-step synthesis.

Thiocarbamate Synthesis

Thiols react with isocyanates to form thiocarbamates.[8][9] This reaction can often be performed under mild, catalyst-free conditions.[9] Thiocarbamates are a class of compounds with significant biological activity, including applications as herbicides and fungicides.[9] The synthesis of novel thiocarbamates using this compound is a promising area for agrochemical research.[10][11]

Caption: Synthetic pathways from this compound.

Experimental Protocol: Synthesis of S-Aryl Thiocarbamates

Materials:

-

This compound (1.0 eq)

-

Aryl or alkyl thiol (1.0 eq)

-

Anhydrous acetonitrile or THF

-

Sodium carbonate (Na₂CO₃) as a mild base catalyst (optional, but can accelerate the reaction)[8]

Procedure:

-

Setup: In a round-bottom flask, dissolve the thiol (1.0 eq) and sodium carbonate (0.1 eq, if used) in the chosen anhydrous solvent.

-

Addition: Add this compound (1.0 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.

-

Work-up: Filter the reaction mixture to remove the catalyst (if used). Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude thiocarbamate by column chromatography or recrystallization to yield the pure product.

Safety and Handling

As with all isocyanates, this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1]

-

Toxicity: It is harmful if inhaled, swallowed, or absorbed through the skin.[12][13] It causes serious eye irritation and may cause respiratory irritation.[13] It is also a lachrymator (causes tears) and has a strong, unpleasant odor.[13]

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[12][14]

-

Storage: Store in a cool, dry, well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents.[12] The container should be tightly closed, preferably under an inert atmosphere (e.g., nitrogen).

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[15] All waste materials should be disposed of according to local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than just another synthetic reagent; it is a precision tool for molecular design. Its predictable reactivity, coupled with the modulating effect of the methylthio group, makes it an invaluable asset in the synthesis of targeted libraries of bioactive compounds. The primary application remains firmly rooted in medicinal chemistry for the development of urea-based therapeutics. However, its potential in agrochemicals via thiocarbamate synthesis and in materials science as a component for specialized polymers represents fertile ground for future research. As synthetic methodologies become more sophisticated, the demand for well-defined, functionalized building blocks like this compound will undoubtedly continue to grow, paving the way for new discoveries across the chemical sciences.

References

- Georganics. (2011, February 18). This compound Safety Data Sheet.

- BenchChem. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 1632-84-4: this compound.

- LookChem. (n.d.). This compound.

- ChemicalBook. (2023). This compound.

- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - this compound.

- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 3-(Methylthio)phenyl isocyanate.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET - Phenyl isocyanate.

- Patel, M., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.

- Kaur, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.

- Apollo Scientific. (n.d.). 3-(Methylthio)phenyl isocyanate Safety Data Sheet.

- Finetech Industry Limited. (n.d.). This compound | CAS: 1632-84-4.

- Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by amination.

- ChemicalBook. (n.d.). This compound CAS#: 1632-84-4.

- Gao, Z., et al. (2021). Na2CO3-promoted synthesis of thiocarbamates from isocyanates and thiols under mild conditions. Organic & Biomolecular Chemistry.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions.

- Adamski, R. J., et al. (1971). Synthesis of Thiocarbamate S-ester Derivatives. Journal of Medicinal Chemistry.